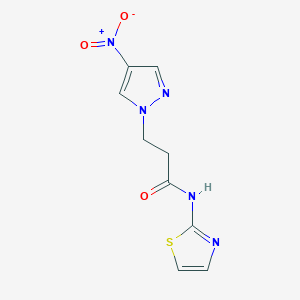![molecular formula C13H14FN5OS B280019 2-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N-(4-fluorophenyl)hydrazinecarbothioamide](/img/structure/B280019.png)
2-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N-(4-fluorophenyl)hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N-(4-fluorophenyl)hydrazinecarbothioamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DFP-10917, and it has been studied for its potential use in cancer treatment and other medical applications.
Wirkmechanismus
The mechanism of action of DFP-10917 involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to the arrest of the cell cycle and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
DFP-10917 has been shown to have a significant effect on the expression of various genes involved in cancer cell growth and survival. It has also been found to induce oxidative stress in cancer cells, leading to their death. Additionally, DFP-10917 has been shown to have a low toxicity profile, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DFP-10917 is its potential as a cancer therapy with low toxicity. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of DFP-10917. One potential direction is the development of more efficient synthesis methods to improve the yield and solubility of the compound. Additionally, further studies are needed to investigate the potential use of DFP-10917 in combination with other cancer therapies to enhance its efficacy. Finally, the potential use of DFP-10917 in other medical applications, such as neurodegenerative diseases, should also be explored.
Synthesemethoden
The synthesis of 2-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N-(4-fluorophenyl)hydrazinecarbothioamide involves the reaction of 4-fluoroaniline with 1,3-dimethyl-4-amino-pyrazole-5-carboxylic acid hydrazide in the presence of thionyl chloride. The resulting compound is then treated with carbon disulfide to obtain the final product.
Wissenschaftliche Forschungsanwendungen
DFP-10917 has been studied extensively for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. DFP-10917 has also been found to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
Eigenschaften
Molekularformel |
C13H14FN5OS |
|---|---|
Molekulargewicht |
307.35 g/mol |
IUPAC-Name |
1-[(1,3-dimethylpyrazole-4-carbonyl)amino]-3-(4-fluorophenyl)thiourea |
InChI |
InChI=1S/C13H14FN5OS/c1-8-11(7-19(2)18-8)12(20)16-17-13(21)15-10-5-3-9(14)4-6-10/h3-7H,1-2H3,(H,16,20)(H2,15,17,21) |
InChI-Schlüssel |
YACGOCYUAULFAL-UHFFFAOYSA-N |
SMILES |
CC1=NN(C=C1C(=O)NNC(=S)NC2=CC=C(C=C2)F)C |
Kanonische SMILES |
CC1=NN(C=C1C(=O)NNC(=S)NC2=CC=C(C=C2)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide](/img/structure/B279938.png)

![2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B279941.png)

![N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279943.png)



![ethyl 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B280003.png)

![methyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B280005.png)
![5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B280006.png)
![ethyl 5-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B280007.png)